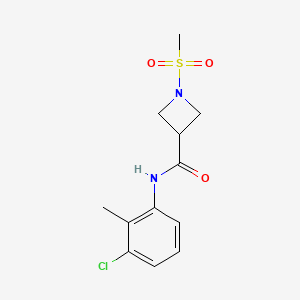

![molecular formula C19H22N4O3S B2629538 N-[3-(2-methoxyethylamino)quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide CAS No. 713088-08-5](/img/structure/B2629538.png)

N-[3-(2-methoxyethylamino)quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

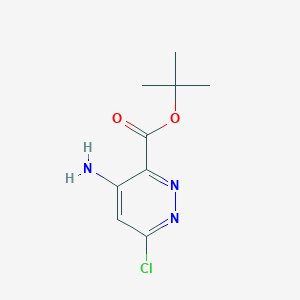

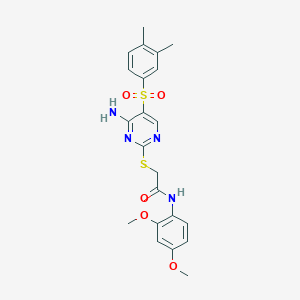

“N-[3-(2-methoxyethylamino)quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide” is a chemical compound with the molecular formula C19H22N4O3S and a molecular weight of 386.47. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound .

Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . A plausible base-assisted mechanism formation of 3-hydroxyindolin-2-one from 2-(3-oxoindolin-2-yl)-2-arylacetonitriles has been proposed . The featured transformation involves unusual extrusion of phenylacetonitrile molecule .Molecular Structure Analysis

Quinoxaline is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . It is isomeric with other naphthyridines including quinazoline, phthalazine, and cinnoline .Chemical Reactions Analysis

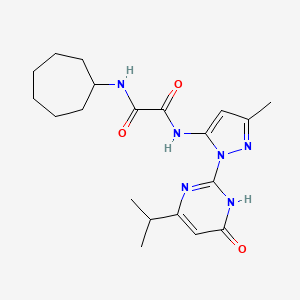

The direct C–H multifunctionalization of quinoxaline-2(1H)-ones via multicomponent reactions has attracted considerable interest due to their diverse biological activities and chemical profile . Reaction methods for the simultaneous introduction of C–C bonds and C–RF/C/O/N/Cl/S/D bonds into quinoxaline-2(1H)-ones have been covered .科学的研究の応用

Anticancer Potential

Quinoxaline derivatives have been synthesized and evaluated for their potential anticancer activities. For instance, novel quinolines, including quinoxaline derivatives, have demonstrated interesting cytotoxic activity against cancer cell lines, suggesting their potential as anticancer agents (Ghorab et al., 2008). Another study highlighted the design and synthesis of 2‐anilino‐3‐aroylquinolines, which inhibited tubulin polymerization and exhibited remarkable antiproliferative activity against human cancer cell lines (Srikanth et al., 2016). These studies underline the potential of quinoxaline derivatives in cancer therapy, particularly through targeting tubulin polymerization and inducing apoptosis in cancer cells.

Antimicrobial Activities

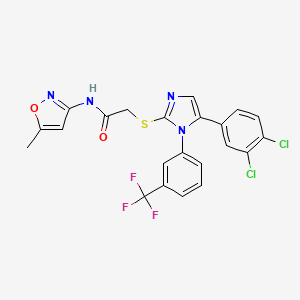

Quinoxaline derivatives have also shown promise in antimicrobial applications. A study reported the synthesis of quinoxaline sulfonamides with significant antibacterial activity against Staphylococcus spp. and Escherichia coli (Alavi et al., 2017). This suggests their utility in developing new antibacterial agents to combat resistant bacterial strains.

Pesticidal Applications

The synthesis of novel quinoxaline derivatives has also been explored for pesticidal applications. Compounds synthesized from quinoxaline demonstrated herbicidal, fungicidal, and insecticidal activities, indicating their potential as broad-spectrum pesticides (Liu et al., 2020). This broad range of activities suggests that quinoxaline derivatives can be an important source for developing new pesticides with multiple modes of action.

作用機序

While the specific mechanism of action for “N-[3-(2-methoxyethylamino)quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide” is not available in the retrieved data, it’s worth noting that quinoxaline derivatives have shown a broad range of bioactivities . For instance, some chalcone derivatives containing quinoxaline moieties exhibited significant antibacterial activity .

将来の方向性

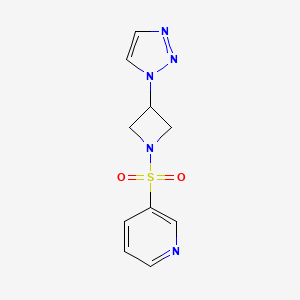

Quinoxaline and its derivatives have many pharmaceutical and industrial purposes . This paves the way as a source of references for the further development of drug discovery in the wide spectrum of its biological importance . Future developments of multi-component reactions of quinoxaline-2(1H)-ones are envisaged, such as the simultaneous construction of C–C and C–B/SI/P/F/I/SE bonds through multi-component reactions .

特性

IUPAC Name |

N-[3-(2-methoxyethylamino)quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3S/c1-13-8-9-17(14(2)12-13)27(24,25)23-19-18(20-10-11-26-3)21-15-6-4-5-7-16(15)22-19/h4-9,12H,10-11H2,1-3H3,(H,20,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUCNYSBFFCEBPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCCOC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2629456.png)

![(3-Methoxyphenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2629463.png)

![4-[2-(2-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2629468.png)

![3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B2629474.png)

![N-(4-methoxyphenethyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2629476.png)